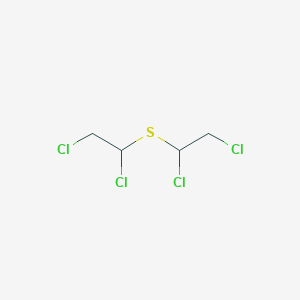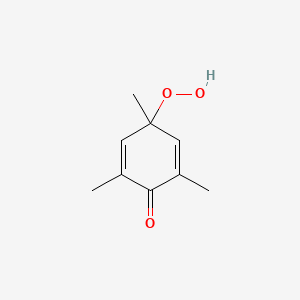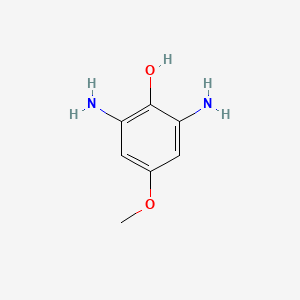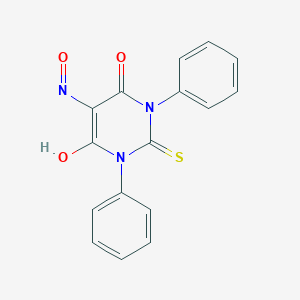
5-(Hydroxyimino)-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxyimino)-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound belonging to the class of pyrimidinediones This compound is characterized by the presence of a hydroxyimino group, diphenyl groups, and a sulfanylidenedihydro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxyimino)-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione typically involves the condensation of 2,4(1H,3H)-pyrimidinediones with appropriate reagents. One common method includes the reaction of 2,4(1H,3H)-pyrimidinediones with tosylates or bromides in the presence of catalytic lithium iodide and sodium bicarbonate at temperatures ranging from 50°C to 80°C .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxyimino)-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted pyrimidinediones, depending on the specific reaction and reagents used.
Scientific Research Applications
5-(Hydroxyimino)-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential as antiviral agents, particularly against HIV.
Medicine: Research is ongoing to explore its potential as a neuroprotective and anti-neuroinflammatory agent.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Hydroxyimino)-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione involves its interaction with molecular targets and pathways. For instance, its derivatives have been shown to inhibit HIV reverse transcriptase by fitting into the enzyme’s binding pocket, thereby preventing viral replication . Additionally, its neuroprotective effects are believed to involve the inhibition of endoplasmic reticulum stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
2,4(1H,3H)-pyrimidinedione: A simpler analog with similar core structure but lacking the hydroxyimino and diphenyl groups.
Pyrazolo[3,4-d]pyrimidine: Another pyrimidine derivative with potential anticancer properties.
Uniqueness
5-(Hydroxyimino)-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione is unique due to its combination of hydroxyimino, diphenyl, and sulfanylidenedihydro groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications.
Properties
CAS No. |
35778-69-9 |
|---|---|
Molecular Formula |
C16H11N3O3S |
Molecular Weight |
325.3 g/mol |
IUPAC Name |
6-hydroxy-5-nitroso-1,3-diphenyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C16H11N3O3S/c20-14-13(17-22)15(21)19(12-9-5-2-6-10-12)16(23)18(14)11-7-3-1-4-8-11/h1-10,20H |
InChI Key |
JBSIGGYLLBCHMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=O)N(C2=S)C3=CC=CC=C3)N=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


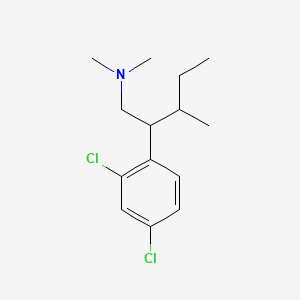
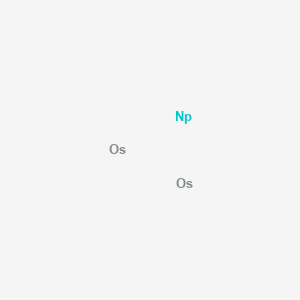
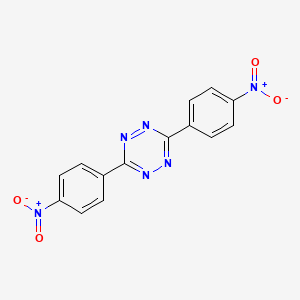
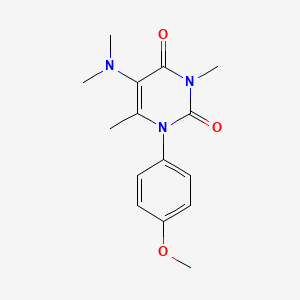
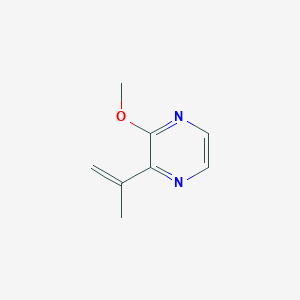
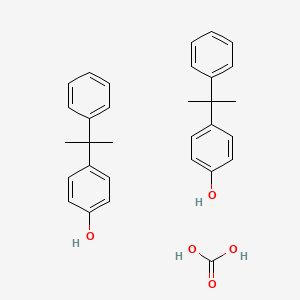

![7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol](/img/structure/B14674385.png)

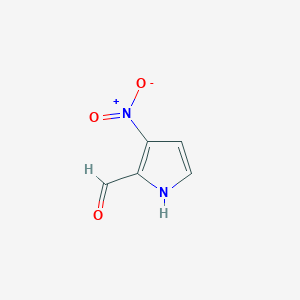
![(8R,9S,10S,13S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]](/img/structure/B14674399.png)
